

# Inobrodib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Inobrodib** (formerly CCS1477) is a first-in-class, orally bioavailable small molecule inhibitor targeting the bromodomains of the homologous histone acetyltransferases (HATs), p300 (E1A-associated protein p300) and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional co-activators implicated in the progression and therapeutic resistance of various cancers, including hematological malignancies and solid tumors.[3][4] By selectively binding to the bromodomains of p300 and CBP, **Inobrodib** displaces them from chromatin, thereby modulating the expression of key oncogenic drivers such as MYC, IRF4, and the androgen receptor (AR).[1][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **Inobrodib**, summarizing key data from preclinical and clinical studies.

#### **Pharmacokinetics**

**Inobrodib** has been demonstrated to be an orally active and bioavailable agent.[2][5][6] Preclinical studies have shown that it exhibits rapid oral absorption, moderate clearance, and a low volume of distribution.[6] Clinical data from a Phase I/IIa study in patients with relapsed/refractory multiple myeloma have further characterized its pharmacokinetic profile in humans.[1][2]





**Table 1: Clinical Pharmacokinetic Parameters of** 

**Inobrodib Monotherapy** 

| Parameter             | Value         | Population                              | Reference |
|-----------------------|---------------|-----------------------------------------|-----------|
| Mean Cmax             | 690 ng/mL     | Relapsed/Refractory<br>Multiple Myeloma | [2]       |
| Mean Tmax             | Not Specified | Relapsed/Refractory<br>Multiple Myeloma |           |
| Mean AUCinf           | Not Specified | Relapsed/Refractory<br>Multiple Myeloma | _         |
| Mean Half-life (t1/2) | 5.2 hours     | Relapsed/Refractory<br>Multiple Myeloma | [2]       |

This data supports a twice-daily (BD) dosing schedule.[2]

## **Pharmacodynamics**

The pharmacodynamic effects of **Inobrodib** are driven by its potent and selective inhibition of the p300/CBP bromodomains. This leads to a downstream modulation of oncogenic transcriptional programs.

#### **Binding Affinity and Selectivity**

**Inobrodib** binds to p300 and CBP with high affinity. It demonstrates significant selectivity for the bromodomains of p300/CBP over other bromodomain-containing proteins, such as BRD4.

## Table 2: In Vitro Binding Affinity and Cellular Potency of Inobrodib



| Target | Assay Type                   | Value   | Reference |
|--------|------------------------------|---------|-----------|
| p300   | Binding Affinity (Kd)        | 1.3 nM  | [7]       |
| СВР    | Binding Affinity (Kd)        | 1.7 nM  | [7]       |
| BRD4   | Binding Affinity (Kd)        | 222 nM  | [7]       |
| p300   | In-Cell BRET Assay<br>(IC50) | 19 nM   | [7]       |
| BRD4   | In-Cell BRET Assay<br>(IC50) | 1060 nM | [7]       |

#### **Mechanism of Action and Cellular Effects**

**Inobrodib**'s primary mechanism of action involves the displacement of p300/CBP from chromatin, particularly at super-enhancer regions that regulate the expression of key cancerdriving genes.[3] This is distinct from other epigenetic modulators and does not lead to the degradation of p300/CBP proteins.[3] This targeted action leads to the downregulation of oncogenes like MYC and IRF4, which are crucial for the survival and proliferation of various cancer cells, including those in multiple myeloma.[1][3] In preclinical models, **Inobrodib** has been shown to induce cell cycle arrest.[8]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cellcentric.com [cellcentric.com]
- 2. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellcentric.com [cellcentric.com]
- 4. Inobrodib by CellCentric for Refractory Multiple Myeloma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cellcentric.com [cellcentric.com]
- To cite this document: BenchChem. [Inobrodib: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606545#pharmacokinetics-and-pharmacodynamics-of-inobrodib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com